molecular formula C10H13N3OS B6897230 1-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-prop-2-ynylurea

1-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-prop-2-ynylurea

Cat. No.: B6897230
M. Wt: 223.30 g/mol
InChI Key: ASHVUBAJZTWZLJ-UHFFFAOYSA-N
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Description

1-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-prop-2-ynylurea is a synthetic organic compound that features a thiazole ring, a urea moiety, and a prop-2-ynyl group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities .

Preparation Methods

The synthesis of 1-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-prop-2-ynylurea typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-methylthioamide with propargyl bromide under basic conditions to form the thiazole ring. This intermediate is then reacted with methyl isocyanate to introduce the urea moiety. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Chemical Reactions Analysis

1-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-prop-2-ynylurea can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics or antifungal agents.

    Medicine: Its potential anti-inflammatory and anticancer properties are being explored for therapeutic applications.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-prop-2-ynylurea involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s ability to form reactive intermediates can result in the disruption of cellular processes in microbial or cancer cells, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-prop-2-ynylurea can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its combination of the thiazole ring with a urea moiety and a prop-2-ynyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-prop-2-ynylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-4-5-11-10(14)13(3)7-9-6-12-8(2)15-9/h1,6H,5,7H2,2-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHVUBAJZTWZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN(C)C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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